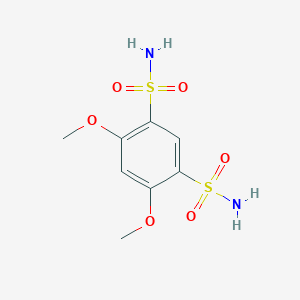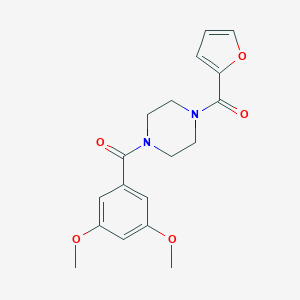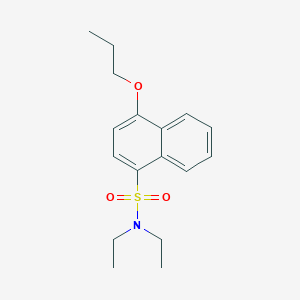![molecular formula C11H14FNO3S B245630 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine has significant anti-inflammatory and analgesic effects. It has been found to reduce the production of prostaglandins, which are responsible for inflammation and pain. Additionally, it has been shown to have a positive effect on the immune system by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine in lab experiments include its potential anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine. One potential direction is to explore its potential as a treatment for other inflammatory disorders, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, research on the synthesis of this compound can lead to the development of more efficient and cost-effective methods. Finally, studies can be conducted to explore the potential of this compound as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine has been achieved through different methods, including the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base. Another method involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a catalyst. The yield of the compound can vary depending on the method used.
Aplicaciones Científicas De Investigación
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propiedades
Fórmula molecular |
C11H14FNO3S |
|---|---|
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H14FNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Clave InChI |
ZKMVWANYLYISGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC2 |
SMILES canónico |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)


![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)

![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)